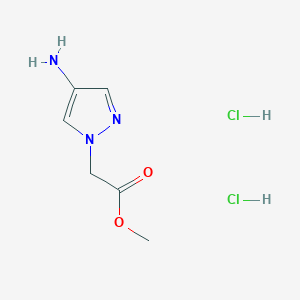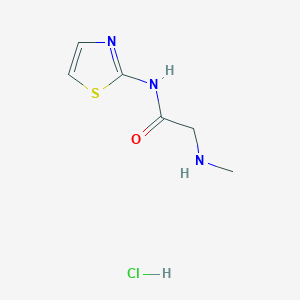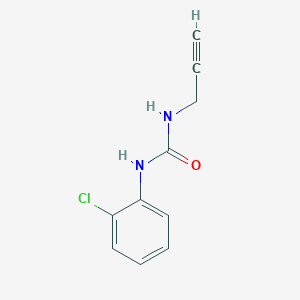![molecular formula C12H10N4OS B1452148 2-(methylamino)-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1105192-28-6](/img/structure/B1452148.png)
2-(methylamino)-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Descripción general
Descripción
2-(methylamino)-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a member of the thiazolo[4,5-d]pyridazinone family, which has been shown to have various biological activities.
Aplicaciones Científicas De Investigación
Selective Cyclooxygenase Inhibitors
Compounds related to 2-(methylamino)-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one have been investigated for their role as selective cyclooxygenase (COX) inhibitors. These compounds exhibit potent inhibition, with improved solubility and safety profiles compared to existing COX-2 inhibitors like celecoxib and rofecoxib, suggesting potential applications in treating pain and inflammation associated with arthritis (Asif, 2016).
Optical Sensors
Derivatives containing heteroatoms like those in the queried compound are significant in organic chemistry for their application as recognition units in the synthesis of optical sensors. These compounds, due to their ability to form coordination and hydrogen bonds, serve as exquisite sensing materials with biological and medicinal applications (Jindal & Kaur, 2021).
Heterocyclic Compound Synthesis
The reactivity and versatility of similar compounds make them valuable as building blocks in the synthesis of various heterocyclic compounds, including pyrazolo-imidazoles, -thiazoles, spiropyridines, and others. This illustrates the potential of such compounds in developing diverse classes of heterocyclic compounds and dyes, offering mild reaction conditions and versatility in synthetic applications (Gomaa & Ali, 2020).
Medicinal Applications
Phenothiazine derivatives, containing similar structural motifs, exhibit a wide range of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties. These activities highlight the potential pharmacophoric utility of the compound's core structure in developing new therapeutic agents (Pluta, Morak-Młodawska, & Jeleń, 2011).
Novel Synthetic Pathways
Research into the synthesis of polyfunctional heteroaromatics, including those related to the queried compound, has led to the discovery of new rearrangements and corrections of previously misassigned structures. This not only underscores the compound's role in advancing synthetic methodology but also highlights its contribution to refining the understanding of heteroaromatic chemistry (Moustafa et al., 2017).
Propiedades
IUPAC Name |
2-(methylamino)-7-phenyl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c1-13-12-14-9-10(18-12)8(15-16-11(9)17)7-5-3-2-4-6-7/h2-6H,1H3,(H,13,14)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZJITPZDLYXDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(S1)C(=NNC2=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Chloro-3-[(3-methoxyphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B1452068.png)




![(4-{[(Tert-butoxycarbonyl)(methyl)amino]methyl}phenyl)boronic acid](/img/structure/B1452073.png)





![(R)-N-[1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]-1-propylamine](/img/structure/B1452080.png)
